2-Propynoxyethanol

Description

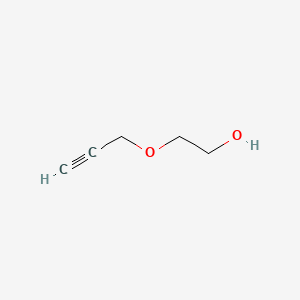

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32199-97-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044665 | |

| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-18-0 | |

| Record name | 2-(2-Propyn-1-yloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-2-ynyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYNOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 2-Propynoxyethanol

An In-depth Technical Guide to 2-Propynoxyethanol for Advanced Research and Development

Introduction: this compound, also known under the synonym Propargyl Alcohol Propoxylate (PAP), is a bifunctional organic molecule of significant interest to both industrial and life science sectors. Its structure, incorporating a terminal alkyne, a secondary alcohol, and an ether linkage, bestows a unique combination of reactivity and physicochemical properties. While historically utilized as a performance additive in material science applications such as electroplating and corrosion inhibition, its true potential for the modern researcher lies in the terminal alkyne moiety. This functional group serves as a highly efficient chemical handle for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its properties for advanced applications, from novel material synthesis to the construction of complex bioconjugates.

Molecular Identity and Structural Characteristics

Correct identification is critical. This compound is chemically distinct from its saturated analog, 2-propoxyethanol. The presence of the carbon-carbon triple bond is the defining structural feature and the primary source of its advanced chemical utility.

-

IUPAC Name: 2-(prop-2-yn-1-yloxy)propan-1-ol[1]

-

Common Synonyms: Propargyl Alcohol Propoxylate (PAP), 4-Oxa-1-heptyn-6-ol, 1-propynoxy-2-propanol, ACP-3[2]

-

CAS Number: 3973-17-9[2]

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [1]

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is governed by its three key functional groups: the terminal alkyne, the secondary alcohol, and the ether linkage.

4.1 Reactivity of the Terminal Alkyne The terminal alkyne is the most reactive site and the basis for its application in advanced molecular construction.

-

Acidity: The proton on the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons. [3][4]This allows for facile deprotonation using a strong, non-nucleophilic base (e.g., sodium amide, NaNH₂) to form a potent carbon nucleophile, the acetylide anion. [3][5]* Nucleophilic Reactions: The resulting acetylide is an excellent nucleophile. It readily participates in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, effectively extending a carbon chain. [3]It can also be used to open epoxide rings, yielding a β-hydroxy alkyne after workup. [3]It is important to note that with sterically hindered secondary or tertiary halides, the acetylide's strong basicity leads to E2 elimination as the predominant pathway. [3]* Cycloaddition Reactions: The terminal alkyne is the key component for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which will be discussed in Section 6.0.

4.2 Reactivity of the Secondary Alcohol The hydroxyl group offers traditional alcohol reactivity, allowing for further functionalization.

-

Esterification & Etherification: The -OH group can be acylated to form esters or alkylated to form di-ethers, providing a route to modify the molecule's polarity, solubility, or to attach it to other substrates.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a propargyl ketone derivative, another valuable synthetic intermediate.

Applications in Materials Science and Industry

This compound is a well-established additive in several industrial processes, where its ability to interact with metal surfaces is paramount.

-

Corrosion Inhibition: It is highly effective as a corrosion inhibitor, particularly in acidic environments encountered during oil well acidizing or industrial cleaning. [2][6][7]The mechanism involves the adsorption of the molecule onto the metal surface. The high electron density of the alkyne's triple bond interacts strongly with the metal, forming a protective, film-like barrier that physically blocks corrosive agents like water and hydronium ions. [7][8]* Electroplating: In nickel electroplating baths, it functions as a "top brightener" and leveling agent. [2][9]Its presence in the plating solution helps to produce a smooth, bright, and uniform nickel coating on the substrate.

Core Application in Drug Discovery: A Gateway to Bioconjugation

For drug development professionals, the primary value of this compound is its role as a compact, bifunctional linker for "click chemistry." The terminal alkyne is a bioorthogonal handle, meaning it does not typically react with biological functional groups, ensuring that its chemistry is highly specific and directed. The CuAAC reaction joins the propargyl group of this compound with a molecule containing an azide (-N₃) functional group, forming an extremely stable triazole ring. [10]This reaction is exceptionally robust, high-yielding, and can be performed in aqueous, biological-friendly conditions. [11]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This powerful ligation strategy is used to construct complex therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): this compound can be used as part of a linker system to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The antibody directs the payload to a specific target (e.g., a cancer cell), and the stable triazole ensures the drug remains attached until it reaches its destination. [11]* PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules designed to hijack the cell's own protein degradation machinery to eliminate a disease-causing protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The modular nature of click chemistry makes it ideal for rapidly synthesizing and optimizing these linkers, where this compound could serve as a key building block. [11]

Analytical and Spectroscopic Profile

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is expected for the secondary alcohol.

-

≡C-H Stretch: A sharp, strong absorption characteristic of a terminal alkyne should appear around 3300 cm⁻¹.

-

C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2260 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic ether C-O stretch will be present in the 1000-1300 cm⁻¹ region. [12]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Alkyne H (1H): A singlet or narrow triplet (due to long-range coupling) expected around δ 2.0-3.0 ppm.

-

Propargylic CH₂ (2H): A doublet adjacent to the alkyne, shifted downfield by the ether oxygen, likely in the δ 4.0-4.5 ppm range. [13] * Alcohol OH (1H): A broad singlet with a variable chemical shift, which will exchange with D₂O.

-

Propanol CH and CH₂ (3H total): Complex multiplets expected in the δ 3.4-4.5 ppm range due to proximity to two oxygen atoms. [14] * Propanol CH₃ (3H): A doublet in the upfield region, likely around δ 1.2 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Alkyne Carbons: Two distinct signals expected in the δ 70-90 ppm range.

-

Carbons adjacent to Ether Oxygen: Signals expected in the δ 50-80 ppm range. [14] * Methyl Carbon: A signal in the upfield region, likely δ 15-25 ppm.

-

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [15][16][17]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [16] * Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [17] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use. [16] * Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH- or CEN-certified respirator. [15] * Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition and prevent the buildup of electrostatic charge. [15][16]

-

-

Storage:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [16] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [16] * Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. [15] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [16]

-

Conclusion

This compound is a molecule of significant dual utility. Its established role in materials science as a corrosion inhibitor and electroplating additive is well-documented. However, for the modern chemical biologist and drug discovery scientist, its true value is unlocked through the reactivity of its terminal alkyne. As a compact, hydrophilic, and readily available building block for click chemistry, it provides a reliable and efficient tool for the construction of complex molecular architectures, from ADCs to advanced materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to exploit its full potential.

References

-

Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

-

Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. [Link]

-

Propargyl alcohol propoxylate. (n.d.). PubChem. [Link]

-

10.8: Alkynes. (2021). Chemistry LibreTexts. [Link]

-

AB524404 | CAS 3973-17-9. (n.d.). abcr Gute Chemie. [Link]

-

3973-17-9. (2024). ChemBK. [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). MDPI. [Link]

-

Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]

-

Performance of Propargyl Alcohol as Corrosion Inhibitor for Electroless Nickel-Phosphorus (NiP) Coating in Hydrochloric Acid Solution. (n.d.). IIETA. [Link]

-

How Propargyl Alcohol Enhances Corrosion Inhibitors. (2025). Rawsource. [Link]

-

¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... (n.d.). ResearchGate. [Link]

-

Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023). Interchim. [Link]

-

18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

-

Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). National Center for Biotechnology Information. [Link]

- Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems. (n.d.).

-

18.8 Spectroscopy of Ethers. (n.d.). OpenStax adaptation. [Link]

-

Propargyl alcohol. (n.d.). PubChem. [Link]

-

18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. Propargyl alcohol propoxylate | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propargyl alcohol propoxylate | 3973-17-9 [chemicalbook.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. Performance of Propargyl Alcohol as Corrosion Inhibitor for Electroless Nickel-Phosphorus (NiP) Coating in Hydrochloric Acid Solution | IIETA [iieta.org]

- 7. rawsource.com [rawsource.com]

- 8. rawsource.com [rawsource.com]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

Spectroscopic data (NMR, IR, MS) of 2-Propynoxyethanol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propynoxyethanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 3973-18-0), a bifunctional organic molecule incorporating an ether, a primary alcohol, and a terminal alkyne.[1] Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, materials science, and drug development who may use it as a versatile building block. This document moves beyond a simple data repository to offer an in-depth interpretation, grounded in fundamental principles and field-proven insights, to ensure a thorough structural elucidation.

Molecular Structure and Spectroscopic Relevance

This compound (C₅H₈O₂) possesses a unique combination of functional groups that give rise to a distinct and informative spectroscopic fingerprint. The presence of a terminal alkyne provides a reactive handle for "click" chemistry and other coupling reactions, while the primary alcohol allows for esterification, oxidation, or further etherification. Accurate characterization is the self-validating cornerstone of any subsequent experimental work.

The following analysis will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, correlating each signal to the specific structural features of the molecule.

Caption: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a sample dissolved in an appropriate deuterated solvent like CDCl₃, we anticipate distinct signals for each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals, plus a variable signal for the hydroxyl proton. The choice of a standard, non-viscous solvent like CDCl₃ is critical for achieving high-resolution spectra where fine coupling details are observable.

| Proton Label (Fig. 1) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-C1 | Acetylenic (≡C-H) | ~2.4 - 2.5 | Triplet (t) | 1H |

| H-O7 | Hydroxyl (-OH) | Variable (e.g., 1.5 - 3.5) | Singlet (s, broad) | 1H |

| H-C3 | Methylene (-C≡C-CH₂-O-) | ~4.2 | Doublet (d) | 2H |

| H-C5 | Methylene (-O-CH₂-CH₂-) | ~3.7 | Triplet (t) | 2H |

| H-C6 | Methylene (-CH₂-CH₂-OH) | ~3.6 | Triplet (t) | 2H |

Interpretation and Causality:

-

Acetylenic Proton (H-C1, δ ~2.4-2.5 ppm): The terminal alkyne proton resonates in a characteristically shielded region for a proton on an unsaturated carbon.[2][3] This upfield shift, compared to vinylic protons (δ 5-6 ppm), is due to magnetic anisotropy, where the circulation of π-electrons in the triple bond generates a localized magnetic field that opposes the applied external field along the bond axis, shielding the proton.[3][4] It is expected to appear as a triplet due to long-range coupling (⁴J) with the two protons on C3.[5]

-

Propargylic Methylene Protons (H-C3, δ ~4.2 ppm): These protons are adjacent to both an sp-hybridized carbon and an ether oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. It should appear as a doublet due to coupling (⁴J) with the single acetylenic proton.

-

Methylene Protons (H-C5 & H-C6, δ ~3.6-3.7 ppm): These two sets of protons are part of the ethanol backbone and are adjacent to electronegative oxygen atoms, placing them in the typical 3.5-4.5 ppm range for such environments.[2] The protons on C5 (-O-CH₂-CH₂-OH) are adjacent to the protons on C6, and vice versa. Therefore, they will appear as two distinct triplets due to standard vicinal coupling (³J). The C5 protons may be slightly further downfield than C6 due to the influence of the adjacent ether linkage.

-

Hydroxyl Proton (H-O7, variable δ): The chemical shift of the alcohol proton is highly dependent on sample concentration, temperature, and solvent due to variable hydrogen bonding. It typically appears as a broad singlet because its rapid chemical exchange with other protic species (like trace water) often decouples it from adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Carbon Label (Fig. 1) | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Acetylenic (-C≡C -H) | ~75 |

| C2 | Acetylenic (-C ≡C-H) | ~80 |

| C3 | Propargylic Methylene (-CH₂) | ~59 |

| C5 | Methylene (-O-CH₂-) | ~70 |

| C6 | Methylene (-CH₂-OH) | ~62 |

Interpretation and Causality:

-

Alkyne Carbons (C1 & C2, δ ~75-80 ppm): The sp-hybridized carbons of the terminal alkyne appear in a characteristic midfield region.[5] The internal carbon (C2, attached to the CH₂ group) is typically slightly more deshielded (further downfield) than the terminal carbon (C1).[5]

-

Methylene Carbons (C3, C5, C6): These sp³-hybridized carbons appear in the 50-70 ppm range, consistent with carbons singly bonded to oxygen.[6]

-

C6 (δ ~62 ppm): The carbon bearing the hydroxyl group is found in a typical position for a primary alcohol.

-

C3 (δ ~59 ppm): The propargylic carbon is also shifted downfield by the adjacent ether oxygen.

-

C5 (δ ~70 ppm): This carbon is part of the ether linkage and is typically the most deshielded of the three methylene carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule. The analysis relies on detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |

| ~3400 | O-H stretch | Alcohol | Strong, Broad |

| ~3300 | ≡C-H stretch | Terminal Alkyne | Strong, Sharp/Narrow |

| 2850-2950 | C-H stretch | Alkane (sp³) | Medium-Strong |

| ~2120 | C≡C stretch | Terminal Alkyne | Weak-Medium, Sharp |

| 1050-1150 | C-O stretch | Ether & Alcohol | Strong |

Interpretation and Causality:

-

Hydroxyl and Acetylenic C-H Region (3300-3400 cm⁻¹): This region is highly diagnostic. A strong and broad absorption centered around 3400 cm⁻¹ is the classic signature of the O-H stretching vibration in an alcohol, with the broadening caused by intermolecular hydrogen bonding.[7] Superimposed on this, or appearing as a sharp, distinct peak at ~3300 cm⁻¹, will be the ≡C-H stretch of the terminal alkyne.[4][8][9][10] The sharpness of the alkyne C-H stretch is a key differentiating feature.

-

Alkane C-H Stretch (2850-2950 cm⁻¹): These peaks arise from the stretching vibrations of the C-H bonds on the sp³-hybridized methylene carbons (C3, C5, C6).[8][11]

-

Alkyne C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum.[9] For terminal alkynes, this absorption is typically weak but sharp.[4] Its presence is a crucial piece of evidence for the alkyne functionality.

-

Fingerprint Region (C-O Stretch, 1050-1150 cm⁻¹): The spectrum will be dominated by at least one very strong absorption band in this region, corresponding to the C-O stretching vibrations of the primary alcohol and the ether linkages.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The molecular weight of this compound (C₅H₈O₂) is 100.12 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 100 is expected for the molecular ion. However, for alcohols and ethers, this peak may be weak or entirely absent due to the high propensity for fragmentation.[12][13]

Primary Fragmentation Pathways:

The fragmentation of this compound is dictated by the presence of the ether and alcohol functional groups, which direct cleavage to form stabilized carbocations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

α-Cleavage: This is a characteristic fragmentation for both alcohols and ethers.[13][14][15]

-

Cleavage of the C5-C6 bond (alpha to the alcohol oxygen) would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z = 69.

-

Cleavage alpha to the ether oxygen is also highly probable. Breaking the C3-O4 bond would lead to a stable propargyl cation [HC≡CCH₂]⁺ at m/z = 39 , a very common fragment for propargyl-containing compounds. Breaking the C5-O4 bond would lead to a fragment at m/z = 57 ([HC≡CCH₂O=CH₂]⁺).

-

-

Dehydration (Loss of H₂O): Alcohols readily lose a molecule of water (mass 18) upon ionization.[13][15] This would produce a peak at m/z = 82 (M-18).

The combination of these fragments, especially the characteristic m/z = 39, provides strong confirmatory evidence for the proposed structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for a liquid sample like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.

IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing & Cleaning: The resulting spectrum will be displayed in terms of transmittance or absorbance. After the measurement, thoroughly clean the ATR crystal with an appropriate solvent.

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet for sample separation and purification.

-

Ionization: In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce the structure and confirm the molecular weight.

Conclusion

The integrated analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the alcohol, ether, and terminal alkyne functional groups, and Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for any researcher utilizing this important chemical intermediate.

References

-

Libretexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

-

OpenOChem Learn. (n.d.). Alkynes. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Libretexts. (2023). Spectroscopy of the Alkynes. [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Libretexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Libretexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Libretexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. CAS 3973-18-0 | 2-(prop-2-yn-1-yloxy)ethan-1-ol - Synblock [synblock.com]

- 2. Chemical Shifts: Proton [orgchemboulder.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility and Stability of 2-Propoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Utility of 2-Propoxyethanol

2-Propoxyethanol, a member of the glycol ether family, is a versatile organic solvent with the chemical formula C5H12O2.[1] Also known by trade names such as Propyl Cellosolve and Ektasolve EP, it is a colorless liquid with a mild, ether-like odor.[2][3] Its bifunctional nature, possessing both an ether and a hydroxyl group, imparts a unique set of physicochemical properties that make it valuable in a wide range of applications, including as a solvent for paints, coatings, inks, and in household and industrial cleaners.[1][4]

In the context of research and pharmaceutical development, a thorough understanding of a solvent's solubility and stability is paramount. These properties dictate its suitability in formulations, its compatibility with other excipients and active pharmaceutical ingredients (APIs), and the required conditions for storage and handling to ensure product integrity and safety. This guide provides an in-depth analysis of the solubility and stability profile of 2-Propoxyethanol, supported by experimental protocols and an exploration of the underlying chemical principles.

Core Physicochemical Properties

A foundational understanding of 2-Propoxyethanol begins with its key physical and chemical properties. These parameters are critical for predicting its behavior in various systems and for designing safe handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O2 | [5] |

| Molecular Weight | 104.15 g/mol | [6] |

| Appearance | Clear, colorless liquid | [3][7] |

| Density | 0.913 g/mL at 25 °C | [5][7] |

| Boiling Point | 150-153 °C | [6][7] |

| Melting Point | -75 °C | [5][7] |

| Flash Point | 51.2 °C (120 °F) | [5][6] |

| Vapor Pressure | 1.3 mm Hg at 20 °C | [6] |

| Synonyms | Ethylene glycol monopropyl ether, Propyl cellosolve | [2][3] |

Part 1: The Solubility Profile of 2-Propoxyethanol

The efficacy of 2-Propoxyethanol as a solvent is derived from its amphiphilic character. The molecule contains a polar hydroxyl (-OH) group and an ether linkage, which contribute to its hydrophilic nature, as well as a nonpolar n-propyl group (CH3CH2CH2-), which provides lipophilic characteristics. This dual nature allows it to dissolve a wide array of substances.[1]

Aqueous and Organic Solubility

Water Solubility: 2-Propoxyethanol is soluble in and miscible with water.[1][3] This is primarily due to the ability of its hydroxyl group to act as both a hydrogen bond donor and acceptor, allowing it to integrate readily into the hydrogen-bonding network of water. The ether oxygen can also act as a hydrogen-bond acceptor.[8] As with many substances, its solubility in water may be influenced by temperature.[1]

Organic Solvent Solubility: It demonstrates excellent solubility in a variety of organic solvents, including alcohols, ethers, and hydrocarbons.[1] This broad miscibility is a direct result of its molecular structure, which can engage in dipole-dipole interactions and London dispersion forces with a wide range of organic molecules.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Propoxyethanol | 2807-30-9 - BuyersGuideChem [buyersguidechem.com]

- 6. 2807-30-9 CAS MSDS (2-PROPOXYETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-PROPOXYETHANOL | 2807-30-9 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Commercial availability and suppliers of 2-Propynoxyethanol

An In-depth Technical Guide to 2-Propoxyethanol for Researchers and Drug Development Professionals

Introduction

2-Propoxyethanol (CAS No. 2807-30-9), a member of the glycol ether family, is a versatile organic compound characterized by the presence of both an ether and a primary alcohol functional group.[1] This bifunctionality imparts a unique set of physicochemical properties, including its utility as a solvent for a wide range of substances and its role as a reactive intermediate in organic synthesis.[2] For researchers and scientists in the field of drug discovery and development, a thorough understanding of a reagent's properties, synthesis, and commercial landscape is paramount for efficient and reliable experimental design.

This guide provides a comprehensive technical overview of 2-Propoxyethanol, moving beyond a simple data sheet to offer insights into its synthesis, practical applications in a research context, detailed safety protocols, and a clear map of its commercial availability. The information is structured to empower laboratory professionals to make informed decisions regarding the procurement and application of this valuable chemical building block.

Core Physicochemical Properties

2-Propoxyethanol is a clear, colorless liquid with a mild, ether-like odor.[1][3] Its molecular structure, containing a propyl ether group and a hydroxyl group, allows it to be miscible with water and soluble in many common organic solvents.[2] This amphiphilic nature is a key determinant of its utility.

| Property | Value | Source(s) |

| CAS Number | 2807-30-9 | [4][5] |

| Molecular Formula | C₅H₁₂O₂ | [5][6] |

| Molecular Weight | 104.15 g/mol | [7][8] |

| Appearance | Colorless oily liquid | [1][3] |

| Boiling Point | 150-153 °C | [3] |

| Melting Point | -75 °C | [3] |

| Density | 0.913 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.413 | [3] |

| Solubility | Soluble in water; miscible with alcohols and ethers | [2] |

| Vapor Density | 3.6 (Air = 1) | [1] |

| Synonyms | Ethylene Glycol Monopropyl Ether, Propyl Cellosolve, n-Propoxyethanol | [4][5][6][9] |

Synthesis and Manufacturing Landscape

Understanding the synthesis of a chemical provides insight into potential impurities and informs its application. The primary industrial preparation method involves the reaction of n-propanol with ethylene oxide.[1] An alternative patented method provides a detailed, reproducible protocol suitable for laboratory-scale synthesis.

Laboratory Synthesis Protocol via Acetal Hydrogenolysis

This method, adapted from a patent by Eastman Chemical Company, demonstrates the production of 2-Propoxyethanol (EP) from ethylene glycol (EG) and 2-ethyl-1,3-dioxolane (EDX).[10] The causality behind this choice of reactants lies in the catalytic hydrogenolysis of the acetal, which provides a high-conversion route to the desired ether alcohol.

Experimental Protocol:

-

Reactor Charging: Combine 100 g of ethylene glycol (EG) and 20 g of 2-ethyl-1,3-dioxolane (EDX) in a 300 mL autoclave.

-

Catalyst Addition: Add 1.0 g of a 5% (by weight) Palladium on carbon catalyst to the mixture.[10]

-

Inerting: Seal the autoclave and purge twice with nitrogen (N₂) and once with hydrogen (H₂). This step is critical to remove oxygen, which can be a safety hazard and can poison the catalyst.

-

Pressurization and Heating: Charge the reactor with H₂ and heat to 200°C. Once the temperature is stable, bring the reactor to an operating pressure of 3.44 MPa (approx. 500 psi).[10]

-

Reaction: Commence stirring at 750 rpm and maintain the pressure for 1 hour.[10]

-

Workup: Cool the autoclave and carefully vent the remaining gas.

-

Purification and Analysis: Open the autoclave, filter the contents to remove the palladium catalyst, and analyze the filtrate by gas chromatography (GC) to determine conversion and selectivity. The reported result for this protocol is a 97.4% conversion of the acetal with 82.6% selectivity to 2-Propoxyethanol.[10]

Caption: 2-Propoxyethanol as a versatile building block in synthesis.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. 2-Propoxyethanol is a flammable liquid and poses several health hazards. [4]

Hazard Summary

The following table summarizes the key hazards associated with 2-Propoxyethanol based on Globally Harmonized System (GHS) classifications.

| Hazard Type | Classification & Statement | Source(s) |

| Physical | Flammable liquid and vapor (H226) | |

| Health | Harmful in contact with skin or if inhaled (H312 + H332) | |

| Health | Causes skin irritation (H315) and serious eye irritation (H319) | |

| Health | May cause blood abnormalities, liver, and kidney damage | [4] |

| Reactivity | May form explosive peroxides upon exposure to air | [4] |

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle 2-Propoxyethanol in a well-ventilated area, preferably within a chemical fume hood. [4][11]2. Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use explosion-proof electrical equipment and take precautionary measures against static discharge by grounding and bonding containers during transfer. [4][11]3. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [11] * Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

-

Skin/Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed. 4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [11]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [1][4]Containers should be sealed to prevent the formation of peroxides and the release of vapors. [1]

Commercial Availability and Procurement

2-Propoxyethanol is a commercially available chemical supplied by numerous manufacturers and distributors worldwide, ensuring a stable supply chain for both research and industrial scales.

Major Suppliers and Distributors

The following table lists a selection of reputable suppliers. Purity levels are typically ≥98%, with higher purity grades available for analytical or cGMP applications.

| Supplier | Purity/Grade Offered | Region/Type |

| Thermo Scientific Chemicals | 98% Pure | Global Distributor |

| Sigma-Aldrich (MilliporeSigma) | ≥99.4% (ReagentPlus®) | Global Distributor |

| Hebei Chuanghai Biotechnology Co., Ltd | 99% | China (Trader) |

| Tianjin Zhongxin Chemtech Co., Ltd. | 99% (Bulk Drum) | China (Trader) |

| J & K SCIENTIFIC LTD. | 98.0% (GC) | Global Supplier |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | Global Supplier |

| BLD Pharmatech Ltd. | 98% | Global Supplier |

| Chemlyte Solutions | 99.0% | China (Supplier) |

Disclaimer: This list is not exhaustive. Researchers should verify specifications and availability directly with suppliers.

Procurement Workflow for Researchers

The process of procuring 2-Propoxyethanol for a research lab typically follows a standard workflow designed to ensure the correct grade and quantity are obtained safely and efficiently.

Caption: Standard procurement workflow for laboratory chemicals.

Conclusion

2-Propoxyethanol is more than a simple solvent; it is a readily available, versatile, and reactive building block with significant utility for chemists in research and drug development. Its well-defined physicochemical properties, coupled with a robust global supply chain, make it a reliable choice for applications ranging from a high-temperature reaction medium to a key intermediate in multi-step synthetic pathways. By understanding its synthesis, handling requirements, and potential applications, researchers can effectively integrate this compound into their experimental designs to accelerate the discovery and development of new chemical entities.

References

- 2-PROPOXYETHANOL | 2807-30-9. ChemicalBook.

- Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). Cole-Parmer.

- 2-Propoxyethanol. CymitQuimica.

- 2-Propoxyethanol. Solubility of Things.

- 2-PROPOXYETHANOL 2807-30-9 wiki.

- 2-PROPOXYETHANOL synthesis. ChemicalBook.

- 2-PROPOXYETHANOL manufacturers and suppliers. ChemicalBook.

- 2-PROPOXYETHANOL - Safety Data Sheet. ChemicalBook.

- 2-Propoxyethanol | 2807-30-9. BuyersGuideChem.

- 2-PROPOXYETHANOL suppliers & manufacturers in China. ChemicalBook.

- 2-Propoxyethanol, 98%, pure. Fisher Scientific.

- Ethanol, 2-propoxy-. NIST WebBook, National Institute of Standards and Technology.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- 2-PROPOXYETHANOL, CasNo.2807-30-9. Chemlyte Solutions.

- Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing).

- Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology.

- 2-Phenoxyethanol. American Chemical Society.

- CN105348052A - Synthesis process of 2-propoxy-chloroethane. Google Patents.

- Epoxide containing molecules: A good or a bad drug design approach. PubMed.

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

- Benefits of The 505(b)(2) Pathway For Prodrugs. Allucent.

Sources

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-PROPOXYETHANOL | 2807-30-9 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Ethanol, 2-propoxy- [webbook.nist.gov]

- 6. 2-Propoxyethanol | CymitQuimica [cymitquimica.com]

- 7. 2-PROPOXYETHANOL suppliers & manufacturers in China [m.chemicalbook.com]

- 8. 2-Propoxyethanol, 98%, pure | Fisher Scientific [fishersci.ca]

- 9. 2-Propoxyethanol | 2807-30-9 - BuyersGuideChem [buyersguidechem.com]

- 10. 2-PROPOXYETHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

Safety and handling precautions for 2-Propynoxyethanol

An In-depth Technical Guide to the Safe Handling of 2-Propoxyethanol for Laboratory Professionals

Executive Summary

2-Propoxyethanol (CAS No. 2807-30-9), also known as ethylene glycol monopropyl ether, is a versatile solvent utilized in various research and industrial applications.[1][2] While valuable for its properties, it presents a significant hazard profile that necessitates rigorous safety and handling protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intrinsic hazards of 2-Propoxyethanol, including its flammability, potential for peroxide formation, and health effects such as severe eye irritation and harm upon skin contact.[3][4] Adherence to the engineering controls, personal protective equipment (PPE) requirements, and standard operating procedures detailed herein is critical to mitigate risk and ensure a safe laboratory environment.

Chemical & Physical Properties

Understanding the fundamental physicochemical properties of a substance is the foundation of its safe handling. 2-Propoxyethanol is a flammable liquid with vapors that can form explosive mixtures with air.[2][5] Its solubility in water facilitates cleanup but also underscores the importance of preventing its entry into drains and waterways.[1][6]

Table 1: Physicochemical Properties of 2-Propoxyethanol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2807-30-9 | [3][7] |

| Molecular Formula | C5H12O2 | [2][7] |

| Molecular Weight | 104.15 g/mol | [5][7] |

| Appearance | Clear, colorless to yellow liquid | [2][3] |

| Odor | Mild, pleasant ether-like odor | [1] |

| Boiling Point | 150-153 °C | [2][5] |

| Melting Point | -70 °C to -75 °C | [2][8] |

| Flash Point | ~52 - 57 °C (125 - 135 °F) | [3][8] |

| Density | ~0.913 g/mL at 25 °C | [2][5] |

| Vapor Pressure | 1.3 mm Hg at 20 °C | [2][5] |

| Autoignition Temp. | 230 °C (446 °F) | [2][3] |

| Solubility | Soluble in water and organic solvents | [1][8] |

| Explosion Limits | LEL: 1.26 vol%, UEL: 15.8 vol% |[3] |

Hazard Identification & Analysis

A thorough risk assessment requires a multi-faceted understanding of the potential dangers. 2-Propoxyethanol poses health, fire, and reactivity hazards that must be managed concurrently.

Health Hazards

Exposure to 2-Propoxyethanol can occur via inhalation, ingestion, and dermal contact, with the latter being a primary route of concern.[3][4]

-

Acute Effects : The compound is harmful if absorbed through the skin and may be harmful if swallowed.[3] It is classified as a severe eye irritant, capable of causing significant injury.[2][3][9] Inhalation of vapors may lead to respiratory tract irritation, dizziness, or suffocation.[2][3]

-

Chronic & Organ-Specific Effects : Animal studies suggest that prolonged or repeated exposure may lead to blood abnormalities and potential damage to the liver and kidneys.[3] While some glycol ethers are known reproductive toxicants, studies on 2-Propoxyethanol have not found the same foetal or testicular toxicity effects seen with shorter-chain homologues like 2-methoxyethanol.[9][10] The primary metabolite, propoxyacetic acid (PAA), can cause hemolysis (destruction of red blood cells) in rodents, but this effect has not been observed in human red blood cells.[9]

Table 2: Acute Toxicity Data

| Route | Species | Value | Source(s) |

|---|---|---|---|

| Oral LD50 | Rat | 3089 mg/kg | [11] |

| Dermal LD50 | Rabbit | 876 mg/kg |[2][11] |

Physicochemical Hazards

-

Flammability : 2-Propoxyethanol is a flammable liquid (Category 3) with a flash point that indicates vapors can be ignited under normal laboratory temperatures.[3][4] The vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".[3]

-

Peroxide Formation : A critical and often underestimated hazard is its potential to form explosive peroxides upon prolonged storage, particularly when exposed to air and light.[3][4] The presence of crystals in the liquid can be an indication of dangerous peroxide formation.[12] Regular testing for peroxides and monitoring of inhibitor levels is a crucial safety measure.[3]

-

Reactivity : The compound is incompatible with strong oxidizing agents, with which it can react violently.[2][3]

Table 3: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[2] |

| Acute Toxicity, Dermal | 3 / 4 | H312: Harmful in contact with skin.[2][4] |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. |

Exposure Control & Personal Protection

A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE use, is essential to minimize exposure.

Engineering Controls

The primary defense is to control vapors at the source.

-

Ventilation : Always handle 2-Propoxyethanol in a well-ventilated area.[3] For dispensing, aliquoting, or any procedure that may generate aerosols or vapors, work must be conducted within a certified chemical fume hood. The ventilation system should be explosion-proof.[4]

-

Ignition Source Control : All sources of ignition—including open flames, hot surfaces, and sparks—must be strictly excluded from handling and storage areas.[4] Use only non-sparking tools and explosion-proof electrical equipment.[4]

-

Static Discharge : To prevent the buildup of static electricity, which can ignite flammable vapors, it is imperative to ground and bond all metal containers and receiving equipment during transfers.[3][4]

Personal Protective Equipment (PPE)

The correct selection and use of PPE provides the final barrier between the researcher and the chemical.

-

Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection : Wear appropriate chemical-resistant gloves to prevent skin contact.[3] Consult the glove manufacturer's compatibility data to select the appropriate material. Flame-retardant and antistatic protective clothing is required.[11]

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with a suitable organic vapor cartridge (e.g., Filter Type A).[3][11] Respirator use must comply with a formal respiratory protection program.

PPE Workflow

Caption: Standard sequence for donning and doffing PPE.

Standard Operating Procedures for Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Pre-Handling Checklist

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Assemble all necessary PPE and ensure it is in good condition.

-

Remove all potential ignition sources from the work area.

-

Have appropriate spill cleanup materials (inert absorbent) readily available.

Step-by-Step Protocol for Dispensing/Transfer

-

Preparation : Don all required PPE as per the workflow in Section 4.3. Place absorbent, chemical-resistant pads on the work surface inside the fume hood.

-

Grounding : Securely attach grounding and bonding wires to the primary container and the receiving vessel before opening either.[3][4] This is a critical step to prevent static discharge.

-

Dispensing : Slowly pour the required amount of 2-Propoxyethanol into the receiving container, minimizing splashing. Use a funnel if appropriate.

-

Sealing : Securely cap both the primary and receiving containers immediately after the transfer is complete.

-

Cleanup : Wipe down any minor drips on the exterior of the containers with a disposable towel. Remove grounding straps.

-

Disposal : Dispose of contaminated pads and towels in a designated hazardous waste container.

-

Post-Handling : Wash hands and forearms thoroughly after removing gloves.

Storage and Peroxide Management

-

Storage Conditions : Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and direct sunlight.[3][11] Containers must be kept tightly closed to prevent both vapor escape and exposure to air.[3] Storage under a nitrogen blanket is recommended to inhibit peroxide formation.[3]

-

Peroxide Monitoring : Ethers like 2-Propoxyethanol can form explosive peroxides over time.[3]

-

Mark containers with the date received and the date opened.

-

Test for the presence of peroxides before using material from a previously opened container, especially if it is past its expiration date or has been stored for an extended period (e.g., >12 months).

-

Do not use or attempt to distill material if high concentrations of peroxides are detected or if crystalline solids are observed around the cap or within the container.[12]

-

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Spill Response

In the event of a spill, immediate and decisive action is required. The priority is to ensure personnel safety and contain the spill.

Caption: Logical workflow for responding to a 2-Propoxyethanol spill.

First Aid Measures

Immediate first aid is crucial to minimize injury. Always seek professional medical attention following any significant exposure.

Table 4: First Aid Measures

| Exposure Route | Action | Source(s) |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [3] |

| Skin Contact | Get medical aid. Immediately remove all contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. | [3] |

| Ingestion | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |[3] |

Firefighting Measures

-

Extinguishing Media : For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3] For large fires, use alcohol-resistant foam or water spray.[3] Do not use a straight stream of water as it may be ineffective and spread the fire.

-

Firefighter Protection : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Hazards : Containers can build up pressure and may explode when heated.[3] Vapors can form an explosive mixture with air and travel to an ignition source.[3] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3][4]

Waste Disposal

All waste containing 2-Propoxyethanol, including contaminated absorbent materials, must be treated as hazardous waste.

-

Collect waste in suitable, closed, and properly labeled containers.[4]

-

Store waste containers in a designated, safe area away from incompatible materials.

-

Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains or sewer systems.[11]

Conclusion

2-Propoxyethanol is a valuable laboratory chemical that demands respect and meticulous handling. Its profile as a flammable liquid, potential peroxide former, and health hazard requires that all operations are preceded by a thorough risk assessment. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established handling and emergency protocols outlined in this guide, researchers can effectively mitigate the associated risks and maintain a high standard of safety in their work.

References

- Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). (n.d.). Cole-Parmer.

- 2-PROPOXYETHANOL - Safety Data Sheet. (2025). ChemicalBook.

- 2‐Propoxyethanol (2‐(Propyloxy)ethanol). (n.d.). Publisso.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- 2-Propoxyethanol. (n.d.). Solubility of Things.

- Ethanol, 2-propoxy-: Human health tier II assessment. (2012). Australian Government Department of Health.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- 2-PROPOXYETHANOL | 2807-30-9. (2025). ChemicalBook.

- 2807-30-9(2-PROPOXYETHANOL) Product Description. (n.d.). ChemicalBook.

- 2-Propoxyethanol | 1X1000MG | C5H12O2 | 682438 | 2807-30-9. (n.d.). HPC Standards.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- 2-Propoxyethanol, 98%, pure. (n.d.). Fisher Scientific.

- Ethanol, 2-propoxy-. (n.d.). NIST WebBook. National Institute of Standards and Technology.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-PROPOXYETHANOL | 2807-30-9 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. 2807-30-9 CAS MSDS (2-PROPOXYETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Ethanol, 2-propoxy- [webbook.nist.gov]

- 8. 2-Propoxyethanol, 98%, pure | Fisher Scientific [fishersci.ca]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. series.publisso.de [series.publisso.de]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Introduction: The Power of "Click" Chemistry and the Role of 2-Propynoxyethanol

An In-Depth Guide to the Application of 2-Propynoxyethanol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, materials science, and bioconjugation, the concept of "click chemistry" has been revolutionary.[1][2] Introduced by K. Barry Sharpless in 2001, this philosophy emphasizes the use of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][3] The quintessential example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust method for forming 1,4-disubstituted 1,2,3-triazoles.[4][5][6] This reaction's reliability, specificity, and biocompatibility have made it an indispensable tool for covalently linking molecules.[7][8]

At the heart of this powerful reaction are the azide and alkyne functional groups. This compound, with its terminal alkyne and a hydrophilic hydroxyethoxy moiety, stands out as a particularly versatile building block. Its structure offers a reactive handle for the CuAAC reaction while imparting increased water solubility to the resulting conjugates, a highly desirable trait for biological applications. This guide provides a detailed exploration of the use of this compound in CuAAC, from its mechanistic underpinnings to practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Engine of the Reaction: Unraveling the CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle mediated by a copper(I) catalyst.[9] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively produces the 1,4-disubstituted triazole.[1][5]

The generally accepted mechanism involves the following key steps:[4][9]

-

Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne, in this case, this compound, to the Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base (which can be a ligand or other basic species in the mixture) to form a copper-acetylide intermediate.[10]

-

Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.

-

Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition with the copper-acetylide, forming a six-membered copper-containing metallacycle.[1][4]

-

Ring Contraction and Product Formation: This metallacycle is unstable and rearranges to form the stable triazole ring.

-

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: Harnessing this compound in Synthesis

The success of a CuAAC reaction hinges on the careful control of several factors, including the choice of solvent, the copper source, the presence of a reducing agent, and the use of a stabilizing ligand.[11][12] this compound's hydroxyl group and resulting hydrophilicity make it amenable to a variety of reaction conditions.

Protocol 1: General Synthesis in an Organic Solvent

This protocol is suitable for standard organic synthesis applications where the starting materials are soluble in organic solvents.

Materials and Reagents:

| Reagent | Suggested M.W. | Suggested Amount (for 1 mmol scale) | Concentration/Purity | Notes |

| Azide Substrate | Varies | 1.0 mmol, 1.0 eq | >95% | The limiting reagent. |

| This compound | 86.09 g/mol | 103 mg, 1.2 mmol, 1.2 eq | >97% | |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 g/mol | 12.5 mg, 0.05 mmol, 5 mol% | >98% | Precursor for the Cu(I) catalyst. |

| Sodium Ascorbate | 198.11 g/mol | 19.8 mg, 0.1 mmol, 10 mol% | >99% | Reducing agent. Always use a freshly prepared solution.[12] |

| Solvent (e.g., t-BuOH/H₂O or THF) | - | 5-10 mL | Anhydrous/Deionized | A 1:1 mixture of t-BuOH and water is often effective. |

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the azide substrate (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).

-

Catalyst Addition: To this solution, add an aqueous solution of Copper(II) Sulfate Pentahydrate (12.5 mg in 0.5 mL H₂O).

-

Initiation of Reaction: Add a freshly prepared aqueous solution of Sodium Ascorbate (19.8 mg in 0.5 mL H₂O) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[10]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Bioconjugation in an Aqueous System

This protocol is optimized for the conjugation of this compound to azide-modified biomolecules (e.g., proteins, peptides, or nucleic acids) in a biocompatible aqueous buffer.[13] The use of a copper-stabilizing ligand is crucial to prevent catalyst oxidation and protect the biomolecule from damage.[6][14]

Materials and Reagents:

| Reagent | Suggested Amount (for 100 µL final volume) | Final Concentration | Notes |

| Azide-Modified Biomolecule | 1-10 nmol | 10-100 µM | In a suitable buffer (e.g., PBS, pH 7.4). |

| This compound | 10-100 nmol | 100 µM - 1 mM | A 10- to 50-fold excess over the biomolecule is recommended. |

| Copper(II) Sulfate (CuSO₄) | 5 nmol | 50 µM | From a sterile-filtered stock solution. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 25 nmol | 250 µM | A water-soluble Cu(I) stabilizing ligand.[15] A 5:1 ligand-to-copper ratio is common.[13] |

| Sodium Ascorbate | 500 nmol | 5 mM | From a fresh, sterile-filtered stock solution. |

| Buffer (e.g., PBS, pH 7.4) | To 100 µL | - | Ensure the buffer is free of chelating agents like EDTA. |

Step-by-Step Methodology:

-

Reagent Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer.

-

Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate and THPTA ligand solutions. This allows the ligand to chelate the copper before it is added to the biomolecule, minimizing potential damage.[14]

-

Catalyst Addition: Add the premixed CuSO₄/THPTA solution to the biomolecule/alkyne mixture and mix gently.

-

Initiation of Reaction: Add the freshly prepared Sodium Ascorbate solution to initiate the cycloaddition.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. Gentle mixing (e.g., on a rotator) can be beneficial.

-

Purification: Following the reaction, the bioconjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Visualizing the Experimental Workflow

A streamlined workflow is key to reproducible results in CuAAC reactions.

Caption: General experimental workflow for CuAAC reactions with this compound.

Troubleshooting Common Issues

Even with a robust reaction like CuAAC, challenges can arise. Below is a guide to diagnosing and solving common problems.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) has been oxidized to Cu(II).[12] 2. Reagent Degradation: Sodium ascorbate solution is old. 3. Impure Reagents: Impurities in the azide or alkyne starting materials. | 1. Deoxygenate: Degas solvents and the reaction mixture with an inert gas (N₂ or Ar). Use a stabilizing ligand (e.g., TBTA, THPTA).[11] 2. Use Fresh Solutions: Always prepare sodium ascorbate solutions immediately before use.[12] 3. Purify Starting Materials: Ensure the purity of your azide and this compound. |

| Side Product Formation | 1. Alkyne Homocoupling (Glaser coupling): Occurs in the presence of oxygen and excess copper.[16] 2. Biomolecule Damage: Reactive oxygen species (ROS) generated by the catalyst system.[13] | 1. Minimize Oxygen: Maintain an inert atmosphere. Ensure sufficient reducing agent is present. 2. Use Ligands and Additives: Use a 5:1 ligand-to-copper ratio. For sensitive biomolecules, consider adding a ROS scavenger like aminoguanidine.[13][14] |

| Incomplete Reaction | 1. Insufficient Catalyst: Low catalyst loading for a challenging substrate. 2. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction. 3. Low Concentration: Reaction rates are concentration-dependent. | 1. Increase Catalyst: Increase the catalyst and ligand loading to 10-20 mol%. 2. Increase Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat (40-50°C) if the substrates are stable. 3. Increase Concentration: If possible, perform the reaction at a higher concentration. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern chemical ligation, and this compound serves as an exceptionally useful building block within this framework. Its dual functionality—a reactive terminal alkyne and a solubilizing hydroxyethoxy group—makes it a valuable reagent for a wide array of applications, from the synthesis of small molecule libraries to the sophisticated construction of antibody-drug conjugates. By understanding the reaction mechanism and adhering to optimized protocols, researchers can effectively leverage the power of this compound to build complex molecular architectures with precision and efficiency.

References

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]

-

Reaction mechanism of a CuAAC reaction. ResearchGate. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. National Center for Biotechnology Information. [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

-

Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. National Center for Biotechnology Information. [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. [Link]

-

Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. [Link]

-

DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. [Link]

-

Bioconjugation reactions for covalent coupling of proteins to gold surfaces. ResearchGate. [Link]

-

What is Bioconjugation? Overview, Applications & More. Today's Clinical Lab. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicallab.com [clinicallab.com]

- 9. researchgate.net [researchgate.net]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Probing Proteomes: A Step-by-Step Guide to Protein Labeling with 2-Propynoxyethanol

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the bioorthogonal labeling of proteins using 2-Propynoxyethanol. Designed for researchers, scientists, and drug development professionals, this document elucidates the metabolic incorporation of this alkyne-containing amino acid analog and its subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. This guide serves as a self-validating system, complete with troubleshooting advice and detailed methodologies for visualizing and identifying newly synthesized proteins within complex biological systems.